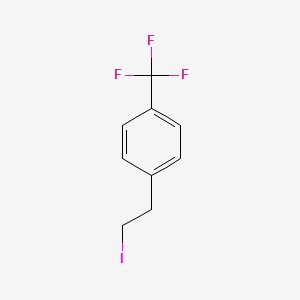
4-(2-ヨードエチル)ベンゾトリフルオリド
概要
説明
4-(2-Iodoethyl)benzotrifluoride is a chemical compound with the molecular formula C10H8F3I. It is also known by its IUPAC name, 1-(2-iodoethyl)-4-(trifluoromethyl)benzene. This compound is characterized by the presence of an iodoethyl group attached to a benzene ring, which also bears a trifluoromethyl group. The compound is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
4-(2-Iodoethyl)benzotrifluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of radiolabeled molecules for imaging and diagnostic purposes.
Medicine: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
Target of Action
It’s known that most drugs exert their effects by binding to a receptor
Mode of Action
It has been mentioned that 4-iodobenzotrifluoride undergoes aminocarbonylation in dmf using phosphoryl chloride to give n,n-dimethyl-(4-trifluoromethyl)benzamide . This suggests that 4-(2-Iodoethyl)benzotrifluoride may interact with its targets in a similar manner.
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of a compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodoethyl)benzotrifluoride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)benzene.
Iodination: The introduction of the iodoethyl group is achieved through a halogenation reaction. This involves the reaction of 4-(trifluoromethyl)benzene with iodine and an appropriate halogenating agent under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Iodoethyl)benzotrifluoride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of 4-(trifluoromethyl)benzene and iodine.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: The final product is purified using techniques such as distillation or recrystallization to ensure high purity suitable for industrial applications.
化学反応の分析
Types of Reactions
4-(2-Iodoethyl)benzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as palladium or copper are often used in coupling reactions.
Solvents: Reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzotrifluoride derivatives, while coupling reactions can produce complex organic molecules with extended aromatic systems.
類似化合物との比較
Similar Compounds
4-Iodobenzotrifluoride: Similar in structure but lacks the ethyl group.
4-(2-Bromoethyl)benzotrifluoride: Contains a bromoethyl group instead of an iodoethyl group.
4-(2-Chloroethyl)benzotrifluoride: Contains a chloroethyl group instead of an iodoethyl group.
Uniqueness
4-(2-Iodoethyl)benzotrifluoride is unique due to the presence of the iodoethyl group, which imparts distinct reactivity compared to its bromo and chloro analogs. The iodine atom is larger and more polarizable, making the compound more reactive in certain types of chemical reactions, such as nucleophilic substitution and coupling reactions.
特性
IUPAC Name |
1-(2-iodoethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3I/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZXEFNIPPUVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCI)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593418 | |
| Record name | 1-(2-Iodoethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178685-14-8 | |
| Record name | 1-(2-Iodoethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















